molecular formula C19H16FNO6S B3005053 methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357703-28-6

methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B3005053
CAS RN: 1357703-28-6
M. Wt: 405.4
InChI Key: ULRHVYKCKJMTJM-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, is a derivative of the benzothiazine class, which is known for its potential pharmacological properties. Benzothiazine derivatives have been extensively studied due to their anti-inflammatory, analgesic, and antimicrobial activities .

Synthesis Analysis

The synthesis of benzothiazine derivatives often begins with saccharin sodium salt as a precursor. A straightforward synthesis of a related compound, methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, was achieved in five steps, indicating the potential for a similar synthetic route for the compound . Another study describes the alkylation of a benzothiazine derivative with ethyl iodide, which could be relevant to the ethoxycarbonyl group present in the target molecule .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a thiazine ring, which often adopts a half-chair conformation. This conformation has been observed in various derivatives, such as those with chlorophenyl and pentyl/pentenyl substituents . The molecular structure is crucial as it can influence the biological activity of the compound.

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including alkylation, as mentioned earlier. The reactivity of the benzothiazine core can lead to the formation of different products depending on the reaction conditions and substituents involved . For instance, the reaction with heteroarylhydrazines can yield different types of products, such as hydrazonopropanoates and pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as solubility, melting point, and crystalline structure, can vary based on the substituents attached to the core structure. Polymorphism is a notable property, as seen in the ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which exists in monoclinic and orthorhombic forms, each with distinct biological activities . The presence of different substituents can also affect the lipophilicity of the compounds, which in turn influences their antimicrobial activity .

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. Compounds with similar structures have been studied for their antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties , suggesting potential areas of interest for future investigation.

properties

IUPAC Name

methyl 4-(4-ethoxycarbonylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO6S/c1-3-27-18(22)12-4-7-14(8-5-12)21-11-17(19(23)26-2)28(24,25)16-9-6-13(20)10-15(16)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRHVYKCKJMTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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